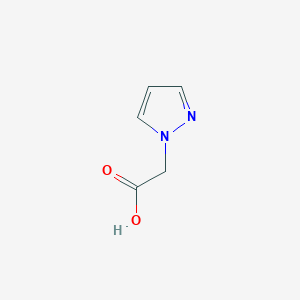
2-(1H-Pyrazol-1-Yl)Acetic Acid
Cat. No. B096980
Key on ui cas rn:
16034-48-3
M. Wt: 126.11 g/mol
InChI Key: LOSKNFQZTWYZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04147792
Procedure details


50 g of pyrazole in 250 ml of abs. tetrahydrofuran is added dropwise in a nitrogen atmosphere within 1/2 hour at 20°-30°, with stirring and cooling, to 38.7 g of sodium hydride in 100 ml of abs. tetrahydrofuran. The reaction mixture is stirred for a further 3 hours at 40°; it is then cooled towards 5° and, with good cooling, 160.7 g of bromoacetic acid ethyl ester in 100 ml of abs. tetrahydrofuran is added dropwise at 0°-10° during 1 hour. Stirring is maintained overnight at room temperature; there is then added dropwise 150 ml of ethanol; stirring is continued for 1 hour, and the suspension is subsequently concentrated by evaporation. To the residue is added a solution of 74 g of NaOH tablets in 600 ml of 60% methanol (aqueous), and refluxing is carried out for 40 minutes. The solution is then cooled, and washed twice with 200 ml of ether. The aqueous phase is made acid to a congo-red indicator (about pH 2) with conc. hydrochloric acid at 5° with cooling, and the solution is continuously extracted during 24 hours with methylene chloride. The extract is concentrated by evaporation, and recrystallised from ether/tetrahydrofuran. The crystals melt at 167°-169°.






Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.O1CCCC1.[H-].[Na+].C([O:15][C:16](=[O:19])[CH2:17]Br)C>C(O)C>[N:1]1([CH2:17][C:16]([OH:19])=[O:15])[CH:5]=[CH:4][CH:3]=[N:2]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
38.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
160.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CBr)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for a further 3 hours at 40°
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the suspension is subsequently concentrated by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue is added a solution of 74 g of NaOH tablets in 600 ml of 60% methanol (aqueous)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is carried out for 40 minutes
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 200 ml of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 5°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution is continuously extracted during 24 hours with methylene chloride
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract is concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ether/tetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
melt at 167°-169°
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

